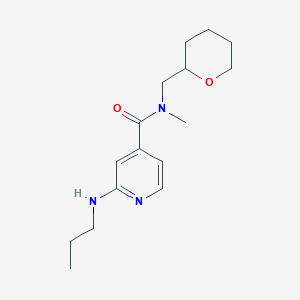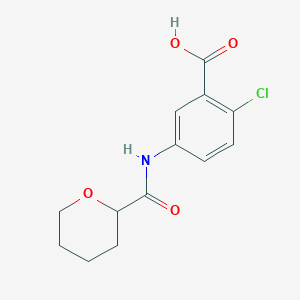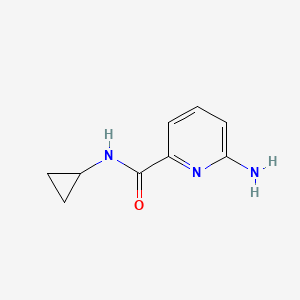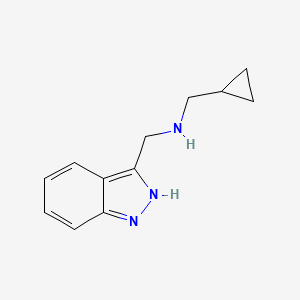
N-(2H-indazol-3-ylmethyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-indazol-3-ylmethyl)cyclopentanamine, also known as INDAM, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the indazole class of compounds and has been shown to have a variety of interesting properties that make it a useful tool for researchers in a variety of fields. In
Mecanismo De Acción
The mechanism of action of N-(2H-indazol-3-ylmethyl)cyclopentanamine is not fully understood, but it is thought to involve the inhibition of the dopamine transporter. This leads to an increase in the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2H-indazol-3-ylmethyl)cyclopentanamine are still being studied, but it has been shown to have a variety of interesting properties. For example, it has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. It has also been shown to have a relatively long half-life, which makes it a useful tool for studying the long-term effects of dopamine on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2H-indazol-3-ylmethyl)cyclopentanamine is its selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain without affecting other neurotransmitter systems. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2H-indazol-3-ylmethyl)cyclopentanamine. One area of interest is in the development of new treatments for disorders such as Parkinson's disease and addiction. Another area of interest is in the study of the long-term effects of dopamine on behavior and cognition. Additionally, there is a need for further research into the mechanism of action of N-(2H-indazol-3-ylmethyl)cyclopentanamine and its potential applications in other areas of scientific research.
In conclusion, N-(2H-indazol-3-ylmethyl)cyclopentanamine, or N-(2H-indazol-3-ylmethyl)cyclopentanamine, is a chemical compound that has many potential applications in scientific research. Its selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain, and its relatively long half-life makes it a useful tool for studying the long-term effects of dopamine on behavior and cognition. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this interesting compound.
Métodos De Síntesis
The synthesis of N-(2H-indazol-3-ylmethyl)cyclopentanamine is a relatively straightforward process that involves the reaction of 2H-indazole with cyclopentylamine. This reaction can be carried out using a variety of different methods, including refluxing the two compounds in a solvent such as ethanol or acetonitrile. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2H-indazol-3-ylmethyl)cyclopentanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where N-(2H-indazol-3-ylmethyl)cyclopentanamine has been shown to have a potent and selective effect on the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
N-(2H-indazol-3-ylmethyl)cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-10(5-1)14-9-13-11-7-3-4-8-12(11)15-16-13/h3-4,7-8,10,14H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEDKOKXUCQVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-indazol-3-ylmethyl)cyclopentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)


